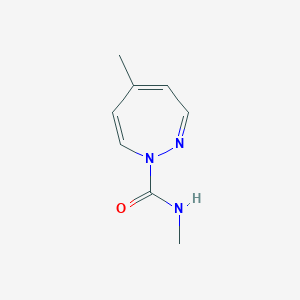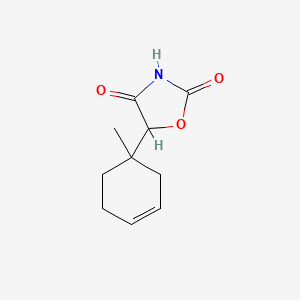![molecular formula C7H13Cl3OS B14398023 2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol CAS No. 87576-81-6](/img/structure/B14398023.png)
2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol is an organic compound characterized by its unique structure, which includes a trichloromethyl group, a sulfanyl group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol typically involves the reaction of 2,2,2-trichloroethanol with 3-methylbutylthiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2,2,2-trichloro-1-[(3-methylbutyl)sulfanyl]ethanone.
Reduction: Formation of 2,2-dichloro-1-[(3-methylbutyl)sulfanyl]ethanol.
Substitution: Formation of various substituted ethanols depending on the nucleophile used.
科学的研究の応用
2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfanyl group can also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
2,2,2-Trichloroethanol: Shares the trichloromethyl group but lacks the sulfanyl group.
3-Methylbutylthiol: Contains the sulfanyl group but lacks the trichloromethyl and hydroxyl groups.
2,2,2-Trichloro-1-ethanol: Similar structure but without the sulfanyl group.
Uniqueness
2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the trichloromethyl and sulfanyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
87576-81-6 |
|---|---|
分子式 |
C7H13Cl3OS |
分子量 |
251.6 g/mol |
IUPAC名 |
2,2,2-trichloro-1-(3-methylbutylsulfanyl)ethanol |
InChI |
InChI=1S/C7H13Cl3OS/c1-5(2)3-4-12-6(11)7(8,9)10/h5-6,11H,3-4H2,1-2H3 |
InChIキー |
ICOFCIVPCIIQDH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCSC(C(Cl)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


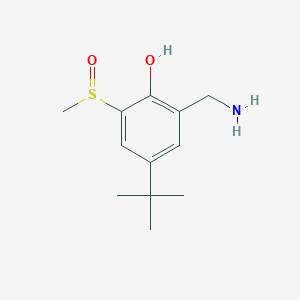

![Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B14397956.png)
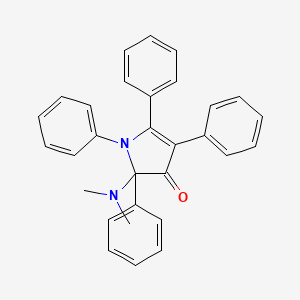
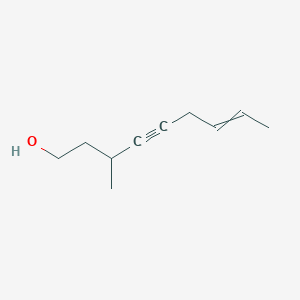
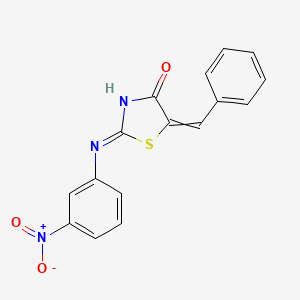
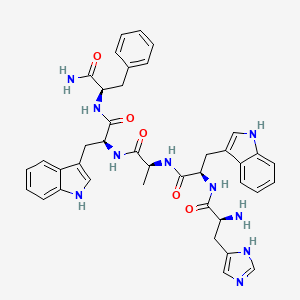
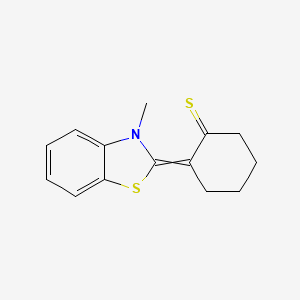
![3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate](/img/structure/B14397991.png)

![4-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14398009.png)
![Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate](/img/structure/B14398013.png)
